Methyl 2-(5-bromopyridin-3-YL)acetate
CAS No.: 118650-08-1
Cat. No.: VC21280640
Molecular Formula: C8H8BrNO2
Molecular Weight: 230.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 118650-08-1 |
---|---|
Molecular Formula | C8H8BrNO2 |
Molecular Weight | 230.06 g/mol |
IUPAC Name | methyl 2-(5-bromopyridin-3-yl)acetate |
Standard InChI | InChI=1S/C8H8BrNO2/c1-12-8(11)3-6-2-7(9)5-10-4-6/h2,4-5H,3H2,1H3 |
Standard InChI Key | GHJJIFVFBRAMEB-UHFFFAOYSA-N |
SMILES | COC(=O)CC1=CC(=CN=C1)Br |
Canonical SMILES | COC(=O)CC1=CC(=CN=C1)Br |
Introduction
Chemical Structure and Identification
Methyl 2-(5-bromopyridin-3-YL)acetate is characterized by its unique molecular structure that combines a pyridine ring with specific functional groups. The compound possesses a bromine atom at the 5-position of the pyridine ring and a methyl acetate group attached to the 3-position of the ring. This structural arrangement contributes to its chemical reactivity and biological properties.
Chemical Identity and Basic Properties
The fundamental chemical identity of Methyl 2-(5-bromopyridin-3-YL)acetate is established through various parameters and identifiers:
Parameter | Value |
---|---|
CAS Number | 118650-08-1 |
Molecular Formula | C8H8BrNO2 |
Molecular Weight | 230.06 g/mol |
IUPAC Name | methyl 2-(5-bromopyridin-3-yl)acetate |
Exact Mass | 228.97400 |
This table provides the essential identifiers that distinguish Methyl 2-(5-bromopyridin-3-YL)acetate from other chemical compounds . These parameters are crucial for accurate chemical database searches and regulatory documentation.
Structural Identifiers and Chemical Descriptors
Modern chemical research relies on standardized structural descriptors for digital representation of compounds. For Methyl 2-(5-bromopyridin-3-YL)acetate, these include:
Descriptor | Value |
---|---|
Standard InChI | InChI=1S/C8H8BrNO2/c1-12-8(11)3-6-2-7(9)5-10-4-6/h2,4-5H,3H2,1H3 |
Standard InChIKey | GHJJIFVFBRAMEB-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CC1=CC(=CN=C1)Br |
PSA | 39.19000 |
LogP | 1.55960 |
These structural identifiers enable precise communication about the compound's structure across chemical databases and research platforms . The physicochemical descriptors like LogP and PSA provide insight into the compound's solubility and membrane permeability characteristics.
Physical and Chemical Properties
The physical and chemical properties of Methyl 2-(5-bromopyridin-3-YL)acetate influence its behavior in various experimental conditions and biological systems. Understanding these properties is essential for designing effective synthesis routes and applications.
Molecular Structure Analysis
Methyl 2-(5-bromopyridin-3-YL)acetate features a pyridine ring as its core structure, with a bromine atom at the 5-position and a methyl acetate group attached via a methylene bridge at the 3-position. This structural arrangement creates a molecule with specific electronic and steric properties that determine its reactivity patterns. The bromine substituent, being electron-withdrawing, affects the electron distribution across the pyridine ring, while the acetate group provides opportunities for further chemical modifications.
Spectroscopic Properties
The compound exhibits characteristic spectroscopic properties that facilitate its identification and purity assessment in laboratory settings. Mass spectrometry data reveals specific fragmentation patterns and adduct formation that provide valuable analytical insights:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 229.98113 | 138.7 |
[M+Na]+ | 251.96307 | 142.3 |
[M+NH4]+ | 247.00767 | 143.0 |
[M+K]+ | 267.93701 | 142.7 |
[M-H]- | 227.96657 | 138.4 |
[M+Na-2H]- | 249.94852 | 142.4 |
[M]+ | 228.97330 | 137.9 |
[M]- | 228.97440 | 137.9 |
Biological Activities
Methyl 2-(5-bromopyridin-3-YL)acetate has been investigated for various biological activities that make it potentially valuable in pharmaceutical research and development. The compound's structural features enable interactions with biological targets that can lead to therapeutic effects.
Molecular Interactions
The biological activities of Methyl 2-(5-bromopyridin-3-YL)acetate are attributed to its ability to interact with various biological macromolecules, potentially influencing molecular pathways and cellular processes. These interactions may involve hydrogen bonding, π-stacking, or hydrophobic interactions facilitated by the compound's structural features. Further research is needed to identify specific protein targets and characterize these interactions at the molecular level.
Applications in Research and Development
Methyl 2-(5-bromopyridin-3-YL)acetate serves as a valuable tool in chemical research and pharmaceutical development, with applications spanning from synthetic chemistry to drug discovery.
Pharmaceutical Synthesis
One of the primary applications of Methyl 2-(5-bromopyridin-3-YL)acetate is its use as an intermediate in the synthesis of pharmaceutically active compounds. The presence of the bromine atom provides a reactive site for various cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Negishi couplings, enabling the construction of more complex molecular structures. Additionally, the ester functionality offers opportunities for further transformations, including hydrolysis, amidation, or reduction, making the compound a versatile building block in medicinal chemistry.
Building Block for Bioactive Compounds
Methyl 2-(5-bromopyridin-3-YL)acetate serves as a crucial building block for synthesizing more complex molecules with diverse biological activities. The compound's structure allows for selective modifications at different positions, enabling the creation of libraries of derivatives with potentially enhanced therapeutic properties. This versatility makes it valuable in structure-activity relationship studies and optimization of lead compounds in drug discovery programs.
Research Tools
Beyond its role in synthesis, Methyl 2-(5-bromopyridin-3-YL)acetate may serve as a research tool for investigating biological pathways and mechanisms. Its specific structural features can be exploited to develop probes or inhibitors targeting particular cellular processes, contributing to a deeper understanding of fundamental biological mechanisms and potential therapeutic interventions.
Comparative Analysis with Related Compounds
Understanding Methyl 2-(5-bromopyridin-3-YL)acetate in relation to structurally similar compounds provides valuable context for its properties and applications. Related compounds include position isomers and ester variants.
Structural Analogues
Several structural analogues of Methyl 2-(5-bromopyridin-3-YL)acetate have been documented, including:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
Methyl 2-(5-bromopyridin-2-yl)acetate | 917023-06-4 | C8H8BrNO2 | 230.06 |
Ethyl 2-(5-bromopyridin-3-yl)acetate | Not specified | C9H10BrNO2 | 244.09 |
5-bromopyridin-3-yl Acetate | Not specified | C7H6BrNO2 | 216.03 |
These analogues differ in the position of the functional groups or the nature of the ester group, resulting in distinct chemical properties and potentially different biological activities . Comparative studies of these compounds can provide insights into structure-activity relationships.
Analytical Characterization
Analytical methods play a crucial role in confirming the identity, purity, and properties of Methyl 2-(5-bromopyridin-3-YL)acetate. Various techniques are employed for comprehensive characterization of this compound.
Spectroscopic Methods
Spectroscopic techniques provide essential information about the structural features and purity of Methyl 2-(5-bromopyridin-3-YL)acetate:
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Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and environment of hydrogen and carbon atoms
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Mass Spectrometry confirms the molecular weight and fragmentation patterns
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Infrared Spectroscopy identifies functional groups such as the ester carbonyl
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UV-Visible Spectroscopy characterizes the electronic transitions associated with the aromatic pyridine ring
These complementary techniques establish a comprehensive analytical profile that serves as a reference for quality control and structure verification .
Chromatographic Analysis
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are valuable for assessing the purity of Methyl 2-(5-bromopyridin-3-YL)acetate and monitoring reactions involving this compound. These techniques allow for the detection and quantification of impurities or reaction products, supporting both synthetic chemistry and quality control processes.
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